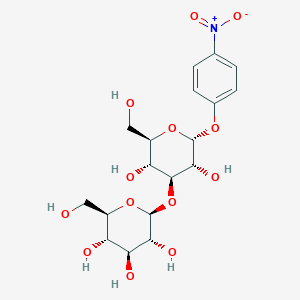

Glc(b1-3)Glc(a)-O-Ph(4-NO2)

Description

Fundamental Principles of Oligosaccharide Structure and Function in Biological Systems

Oligosaccharides are complex carbohydrates composed of a small number of monosaccharide units (typically three to ten) linked together by glycosidic bonds. solubilityofthings.com The specific sequence of these monosaccharides, the configuration of the glycosidic linkages (α or β), and the points of attachment determine the oligosaccharide's unique three-dimensional structure and, consequently, its biological function. numberanalytics.com

These molecules are integral to a multitude of biological functions:

Cell Recognition and Communication: Oligosaccharides on the surface of cells, often attached to proteins (glycoproteins) or lipids (glycolipids), act as markers for cell-cell recognition, adhesion, and signaling. solubilityofthings.comlongdom.org For example, the ABO blood group antigens are determined by specific oligosaccharide structures on the surface of red blood cells. longdom.org

Immune Response: The immune system recognizes specific glycans on the surface of pathogens, initiating an immune response. solubilityofthings.com

Protein Folding and Stability: The attachment of glycans to proteins can influence their folding, stability, and resistance to degradation by proteases. longdom.org

Energy Source: Disaccharides and oligosaccharides serve as sources of energy for living organisms. solubilityofthings.com

The immense structural diversity of oligosaccharides allows for a high degree of specificity in these interactions, making them crucial for the complexity and regulation of biological systems. numberanalytics.comamerigoscientific.com

The Role of Synthetic Glycosides as Mechanistic Probes in Glycoscience

The study of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—is essential for understanding carbohydrate metabolism and its role in health and disease. au.dk Synthetic glycosides have emerged as indispensable tools for this purpose. eurocarb2025.comresearchgate.net These molecules are designed to mimic natural substrates but often contain a reporter group that produces a detectable signal upon enzymatic cleavage. researchgate.net

The advantages of using synthetic glycosides as mechanistic probes include:

Enhanced Stability: Some synthetic analogues are designed to be more stable than their natural counterparts, which is beneficial for experimental studies. eurocarb2025.com

Probing Enzyme Mechanisms: Conformationally restricted glycoside derivatives can be synthesized to probe the specific shapes that sugar rings adopt within an enzyme's active site during catalysis. rsc.org

Quantifying Enzyme Activity: Synthetic substrates that release a colored or fluorescent molecule upon hydrolysis allow for continuous and sensitive monitoring of enzyme activity. researchgate.netbiosynth.com

These probes are critical for characterizing enzyme kinetics, determining substrate specificity, and screening for enzyme inhibitors. au.dkresearchgate.net

Significance of Glc(b1-3)Glc(a)-O-Ph(4-NO2) as a Model Chromogenic Substrate in Glycosidase Studies

The compound Glc(b1-3)Glc(a)-O-Ph(4-NO2), also known as 4-nitrophenyl β-laminarbioside, is a prime example of a synthetic chromogenic substrate used in glycosidase research. Its structure consists of two glucose units linked by a β(1→3) glycosidic bond, which is in turn attached to a 4-nitrophenyl (pNP) group via an α-glycosidic linkage.

The significance of this compound lies in its ability to act as a specific substrate for certain glycosidases, particularly those that recognize and cleave β(1→3)-glucosidic linkages, such as laminarinases or β-glucosidases with broad specificity. The enzymatic hydrolysis of the glycosidic bond between the disaccharide and the 4-nitrophenyl group releases 4-nitrophenol (B140041) (p-nitrophenol). biosynth.comnih.gov

Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405 nm). nih.govsigmaaldrich.com This color change allows researchers to spectrophotometrically measure the rate of the enzymatic reaction in real-time. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol released, and therefore to the activity of the enzyme. nih.gov

This method provides a simple, continuous, and quantitative assay for determining the presence and activity of specific glycosidases in various biological samples. Analogous p-nitrophenyl glycosides, such as p-nitrophenyl-β-D-cellobioside, are used in a similar manner to study other types of cellulases and glycosidases. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO13 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

LBTDRWMZFQVCAR-FHULOHPDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glc B1 3 Glc a O Ph 4 No2 and Structural Analogs

Chemical Glycosylation Strategies for β-(1→3) Disaccharide Linkage Formation

The chemical synthesis of oligosaccharides is a complex undertaking that necessitates a strategic use of protecting groups to differentiate the numerous hydroxyl groups and to control the stereochemical outcome of the glycosylation reactions. nih.gov

Stereoselective Synthesis of the β-(1→3)-Glucosyl-Glucose Moiety

The formation of the 1,2-trans-glycosidic linkage, as seen in the β-(1→3) bond, is often achieved through neighboring group participation. nih.gov By placing a participating protecting group, typically an acyl group like acetyl or benzoyl, at the C-2 position of the glycosyl donor, the formation of a more stable dioxolenium ion intermediate is favored. This intermediate effectively blocks the α-face, directing the incoming glycosyl acceptor to attack from the β-face, resulting in the desired 1,2-trans linkage.

A classic example of synthesizing a related compound, p-nitrophenyl β-laminarabioside (the β-anomer of the aglycone), illustrates this principle. In a study by Iyer and Goldstein (1969), the synthesis involved the condensation of tetra-O-acetyl-α-D-glucopyranosyl bromide (a glycosyl donor with a participating group at C-2) with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside (the glycosyl acceptor). This reaction, a modified Koenigs-Knorr reaction, successfully formed the β-(1→3) linkage. umich.edu

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Key Linkage Formed |

| Tetra-O-acetyl-α-D-glucopyranosyl bromide | p-Nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside | Silver carbonate, Iodine | β-(1→3) |

Introduction of the α-Anomeric 4-Nitrophenyl Glycoside Aglycone

Achieving a stereoselective α-glycosylation with a phenolic aglycone like 4-nitrophenol (B140041) presents a different challenge, as it requires the formation of a 1,2-cis-glycosidic linkage. This typically necessitates the use of a non-participating protecting group at the C-2 position of the glycosyl donor, such as a benzyl (B1604629) ether. In the absence of neighboring group participation, the stereochemical outcome is influenced by other factors, including the anomeric effect, the nature of the solvent, the promoter, and the leaving group on the glycosyl donor.

While a direct synthesis of Glc(β1-3)Glc(α)-O-Ph(4-NO2) is not extensively detailed in the literature, strategies for α-glycosylation of disaccharides with phenols can be applied. One approach involves using a disaccharide donor, already possessing the β-(1→3) linkage, with a non-participating group at the C-2' position. This donor can then be activated to react with 4-nitrophenol to form the α-glycoside. The choice of glycosyl donor is critical; donors such as glycosyl halides, trichloroacetimidates, or thioglycosides are commonly employed. For instance, a glycosyl trichloroacetimidate (B1259523) of a protected β-(1→3)-diglucoside, with a benzyl group at C-2', could be activated with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of 4-nitrophenol to favor the formation of the α-anomer.

A chemoenzymatic approach offers an alternative for obtaining the pure α-anomer. This method involves an initial non-selective chemical glycosylation to produce a mixture of α and β anomers. Subsequently, a specific enzyme is used to selectively hydrolyze the undesired β-anomer, leaving the desired α-anomer. This strategy has been successfully employed for the preparation of other 4-nitrophenyl α-glycosides. mdpi.com

Advanced Protecting Group Chemistry and Deprotection Protocols in Oligosaccharide Synthesis

The synthesis of a complex molecule like Glc(β1-3)Glc(α)-O-Ph(4-NO2) is heavily reliant on a sophisticated protecting group strategy. nih.gov Orthogonal protecting groups, which can be removed under different specific conditions without affecting others, are essential. beilstein-journals.org

In the synthesis of the β-(1→3) linked disaccharide, a common strategy involves using a 4,6-O-benzylidene acetal (B89532) on the acceptor glucose molecule. This not only protects the C-4 and C-6 hydroxyls but also increases the nucleophilicity of the C-3 hydroxyl, directing the glycosylation to the desired position. umich.edu Following the formation of the disaccharide, the benzylidene group can be removed by acid hydrolysis to allow for further functionalization or deprotection.

The final deprotection steps to reveal the free hydroxyl groups on the sugar moieties are crucial. In the synthesis of p-nitrophenyl β-laminarabioside, deacetylation was achieved using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), followed by removal of the benzylidene group with aqueous acetic acid. umich.edu Careful selection of deprotection conditions is necessary to avoid cleavage of the desired glycosidic linkages.

| Protecting Group | Typical Use | Deprotection Condition |

| Acetyl (Ac) | Protection of hydroxyls, C-2 participating group | Basic conditions (e.g., NaOMe in MeOH) |

| Benzoyl (Bz) | Protection of hydroxyls, C-2 participating group | Basic conditions (e.g., NaOMe in MeOH) |

| Benzyl (Bn) | Protection of hydroxyls, C-2 non-participating group | Hydrogenolysis (e.g., H₂, Pd/C) |

| 4,6-O-Benzylidene acetal | Protection of C-4 and C-6 hydroxyls, directing group | Mild acid hydrolysis (e.g., aq. acetic acid) |

Chemoenzymatic and Enzymatic Approaches for Glc(b1-3)Glc(a)-O-Ph(4-NO2) Construction

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions, thus minimizing the need for complex protecting group manipulations.

Glycosyltransferase-Catalyzed Oligosaccharide Assembly

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. mdpi.com The formation of the β-(1→3)-glucosidic linkage in nature is catalyzed by β-1,3-glucan synthases. nih.gov These enzymes utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the donor and a growing glucan chain as the acceptor.

In a potential chemoenzymatic synthesis of Glc(β1-3)Glc(α)-O-Ph(4-NO2), a β-1,3-glucosyltransferase could be used to transfer a glucose moiety from UDP-glucose to 4-nitrophenyl α-D-glucopyranoside, which would act as the acceptor. The success of this approach hinges on the acceptor specificity of the chosen enzyme. While many glycosyltransferases are highly specific, some exhibit a degree of promiscuity and can accept modified substrates. Research on the acceptor specificity of various β-1,3-glucan synthases would be necessary to identify a suitable candidate for this transformation.

Glycosidase-Mediated Transglycosylation for Novel Glycoside Synthesis

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under certain conditions, the reverse reaction, known as transglycosylation, can be favored. In this process, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule other than water.

The synthesis of aryl glycosides, including those with a 4-nitrophenyl group, has been achieved through transglycosylation. For the synthesis of the target compound, a β-glucosidase with transglycosylating activity could potentially be used. In one possible scenario, a disaccharide donor with a β-(1→3) linkage, such as laminaribiose (B1201645), could be used. The enzyme would cleave the anomeric bond of the laminaribiose and transfer the disaccharide to 4-nitrophenol as the acceptor. Controlling the regioselectivity and, particularly, the stereoselectivity to favor the α-anomer at the aglycone linkage would be a significant challenge and would depend heavily on the specific properties of the enzyme used.

Alternatively, an α-glucosidase with transglucosylation activity could be employed. For example, using maltose (B56501) as a donor and 4-nitrophenol as an acceptor has been shown to produce 4-nitrophenyl α-D-glucopyranoside. nih.gov A similar approach using a β-(1→3) linked disaccharide as a donor with a suitable α-glucosidase could potentially lead to the desired product. The efficiency of such enzymatic syntheses can often be improved by optimizing reaction conditions such as pH, temperature, and the concentration of donor and acceptor substrates. nih.gov

Enzymatic Hydrolysis and Mechanistic Interrogations of Glc B1 3 Glc a O Ph 4 No2

Kinetic Characterization of Glycosidase Activity Towards Glc(b1-3)Glc(a)-O-Ph(4-NO2)

The kinetic analysis of enzymes using this substrate provides insights into their efficiency, specificity, and the conditions under which they operate optimally.

Glycoside hydrolases exhibit a high degree of specificity for the conformation of the glycosidic bond they cleave. khanacademy.orgwikipedia.org Consequently, the hydrolysis of Glc(β1-3)Glc(α)-O-Ph(4-NO2) can be catalyzed by two different classes of enzymes:

β-Glucosidases: Specifically, a β-1,3-glucanase (EC 3.2.1.58) or a β-glucosidase with broad specificity (EC 3.2.1.21) would be required to hydrolyze the β-(1→3) interglycosidic linkage. nih.gov These enzymes recognize the β-anomeric configuration and the 1,3-linkage between the glucose moieties. Cleavage at this site would release 4-nitrophenyl-α-D-glucopyranoside and glucose.

α-Glucosidases: An α-glucosidase (EC 3.2.1.20) would target the α-glycosidic bond between the reducing-end glucose and the 4-nitrophenyl aglycone. rsc.org Hydrolysis at this position would release the disaccharide laminaribiose (B1201645) (Glc(β1-3)Glc) and 4-nitrophenol (B140041).

The substrate specificity of a particular enzyme determines which of these bonds is preferentially cleaved. Some β-glucosidases are classified as aryl-glucosidases due to their preference for substrates with aromatic aglycones, like the 4-nitrophenyl group. acs.org The efficiency of hydrolysis is influenced by the enzyme's affinity for both the glycone (the sugar portion) and the aglycone (the non-sugar portion) of the substrate.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity. quora.com

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Catalytic Constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The determination of these parameters for the hydrolysis of Glc(b1-3)Glc(a)-O-Ph(4-NO2) by a specific glycosidase would follow the Michaelis-Menten model, where the initial reaction velocity is measured across a range of substrate concentrations. libretexts.org

Table 1: Representative Steady-State Kinetic Parameters of β-Glucosidases with Various Substrates This table presents data for analogous substrates to illustrate typical kinetic values, as specific data for Glc(b1-3)Glc(a)-O-Ph(4-NO2) is not available.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | Reference |

| Thermofilum sp. | pNPGlc | - | 139.2 | - | nih.gov |

| Thermofilum sp. | Cellobiose (B7769950) | - | 24.3 | - | nih.gov |

| Aspergillus niger | pNPG | 0.57 | - | - | nih.gov |

| Trichoderma reesei | pNPG | 0.38 | - | - | nih.gov |

| Actinobacterium | Laminarin | 1.8 mg/mL | 677.2 | - | nih.gov |

The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. khanacademy.org

pH Dependence: Glycosidases have an optimal pH at which their activity is maximal. This optimum is dictated by the ionization states of amino acid residues in the active site, particularly the catalytic acid/base and nucleophile. Deviations from the optimal pH can alter these ionization states, reducing or eliminating catalytic activity. For instance, a β-1,3-glucanase from Moniliophthora perniciosa showed an optimal pH of 5.0, while one from Penicillium expansum had an optimum of 6.0. researchgate.netnih.gov The chemical stability of the glycosidic bond itself is also pH-dependent, with increased rates of acid- and base-catalyzed hydrolysis at extreme pH values, independent of enzymatic activity. chemrxiv.org

Temperature Dependence: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose its structure and function. khanacademy.org Thermophilic enzymes, which are stable at high temperatures, are of particular interest for industrial applications. nih.gov For example, a β-1,3-glucanase from a compost metagenome was found to have an optimal temperature of 75°C. nih.gov In contrast, a β-1,3-glucanase from M. perniciosa had a lower optimum of 40°C. researchgate.net

Table 2: Optimal Conditions for Various Glucanases This table illustrates the range of optimal conditions found for related enzymes.

| Enzyme/Source | Optimal pH | Optimal Temperature (°C) | Reference |

| β-1,3-Glucanase (Actinobacterium) | 5.5 | 75 | nih.gov |

| β-1,3-Glucanase (M. perniciosa) | 5.0 | 40 | researchgate.net |

| β-1,3-Glucanase (P. expansum) | 6.0 | 55 | nih.gov |

| β-Glucosidase (Thermofilum sp.) | 5.0 | 90 | nih.gov |

Elucidation of Enzyme-Substrate Recognition in Glycosidase Active Sites

The ability of an enzyme to selectively bind and hydrolyze a specific glycosidic bond is determined by the precise three-dimensional architecture of its active site.

The active sites of glycosidases are exquisitely shaped to recognize a specific glycosidic linkage. An enzyme that hydrolyzes the β-(1→3) bond in Glc(b1-3)Glc(a)-O-Ph(4-NO2) must accommodate the unique kinked and flexible conformation conferred by this linkage. nih.gov This specificity allows the enzyme to distinguish it from other linkages, such as the linear β-(1→4) bonds found in cellulose (B213188) or the β-(1→6) bonds in gentiobiose. nih.gov

The recognition process involves a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the amino acid residues of the enzyme's active site and the hydroxyl groups of the glucose units. researchgate.net This precise positioning orients the targeted β-(1→3) glycosidic bond correctly with respect to the enzyme's catalytic residues, facilitating cleavage. nih.gov Studies on β1,3-1,4-glucan binding proteins have revealed long, extended binding sites capable of accommodating several sugar units, with specificity being dependent on the number and position of the β-1,3 linkages. nih.gov

The 4-nitrophenyl group serves a dual function as both a recognition element and a reporter group.

Catalysis and Detection: The primary utility of the 4-nitrophenyl group in enzyme kinetics is its role as a chromogenic leaving group. sigmaaldrich.com The electron-withdrawing nitro group makes the anomeric carbon more electrophilic, thereby activating the glycosidic bond for nucleophilic attack and facilitating its cleavage. chemrxiv.org Upon hydrolysis by an α-glucosidase, 4-nitrophenol is released. In solutions with a pH above its pKa (~7.1), it deprotonates to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-405 nm. nih.gov The rate of color formation is directly proportional to the rate of the enzymatic reaction, providing a simple and continuous method for assaying enzyme activity. medchemexpress.comrsc.org

Investigation of Glycosidic Bond Cleavage Mechanisms

The enzymatic cleavage of the glycosidic bonds within Glc(b1-3)Glc(a)-O-Ph(4-NO2) is facilitated by glycoside hydrolases, which are broadly classified based on the stereochemical outcome of the reaction. wikipedia.org The two primary mechanisms are retaining and inverting mechanisms, both of which involve general acid catalysis. acs.orgcazypedia.org

Studies on Retaining and Inverting Glycoside Hydrolase Mechanisms

Retaining Glycoside Hydrolases:

Retaining enzymes cleave a glycosidic bond and replace it with a new one (typically with a water molecule) that has the same anomeric configuration as the original substrate. youtube.com This process occurs through a two-step, double-displacement mechanism. oup.com

Glycosylation: In the first step, one of the enzyme's catalytic residues, typically a glutamate (B1630785) or aspartate, acts as a nucleophile and attacks the anomeric carbon. researchgate.net Simultaneously, a second acidic residue protonates the glycosidic oxygen, facilitating the departure of the aglycone (in this case, either the second glucose unit or the 4-nitrophenol). nih.gov This results in the formation of a covalent glycosyl-enzyme intermediate with an inverted anomeric configuration. ubc.ca

Deglycosylation: In the second step, the acidic residue that initially protonated the leaving group now acts as a general base, activating a water molecule. oup.com This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond. oup.com This second nucleophilic substitution also proceeds with an inversion of stereochemistry, resulting in a final product with the same anomeric configuration as the starting substrate, thus "retaining" the stereochemistry. wikipedia.org

The two catalytic residues in retaining glycoside hydrolases are typically located approximately 5.5 Å apart in the active site. cazypedia.org

Inverting Glycoside Hydrolases:

Inverting enzymes catalyze the hydrolysis of a glycosidic bond in a single step, resulting in a product with an anomeric configuration opposite to that of the substrate. cazypedia.org This single-displacement mechanism involves two catalytic residues, usually glutamate or aspartate, acting as a general acid and a general base. acs.org

The general acid protonates the glycosidic oxygen to facilitate the departure of the leaving group, while the general base activates a water molecule to act as a nucleophile. cazypedia.org This activated water molecule directly attacks the anomeric carbon, leading to the inversion of the stereocenter in a single concerted step. cazypedia.org In inverting glycoside hydrolases, the catalytic residues are positioned further apart than in retaining enzymes, typically between 6 and 11 Å. cazypedia.org

The hydrolysis of p-nitrophenyl-β-1,4-cellobioside (pNP-G2) by a retaining endocellulase has been shown to proceed primarily through the cleavage of the aglyconic bond, releasing cellobiose and 4-nitrophenol. nih.gov A similar mode of action would be expected for the hydrolysis of Glc(b1-3)Glc(a)-O-Ph(4-NO2) by a corresponding glycosidase.

Advanced Structural Elucidation and Conformational Analysis of Glc B1 3 Glc a O Ph 4 No2

X-ray Crystallography and Crystallographic Studies of Glc(b1-3)Glc(a)-O-Ph(4-NO2)

Determination of Solid-State Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of Glc(b1-3)Glc(a)-O-Ph(4-NO2) in the solid state is fundamental to understanding its intrinsic conformational preferences. X-ray crystallography is the definitive method for this purpose, providing high-resolution data on bond lengths, bond angles, and torsion angles.

While a specific crystal structure for 4-nitrophenyl α-laminaribioside was not found in the surveyed literature, extensive studies have been performed on highly related p-nitrophenyl glycopyranosides, including the α- and β-anomers of D-glucopyranoside, D-galactopyranoside, and D-mannopyranoside. nih.gov These studies reveal key structural features that are applicable to the target compound. For instance, in the crystal structure of p-nitrophenyl α-D-galactopyranoside, two independent molecules were found in the asymmetric unit, indicating the possibility of slight conformational differences even within a single crystal lattice. nih.gov This phenomenon of multiple, non-equivalent molecules in the crystal unit is common for p-nitrophenyl glycosides and is confirmed by solid-state 13C NMR, where the number of resonances often exceeds the number of carbon atoms in a single molecule. nih.gov

Table 1: Representative Crystallographic Data for Related p-Nitrophenyl Glycosides This table is illustrative, based on findings for monosaccharide analogues, as specific data for Glc(b1-3)Glc(a)-O-Ph(4-NO2) was not available in the search results.

| Parameter | p-Nitrophenyl α-D-galactopyranoside nih.gov | p-Nitrophenyl β-D-galactopyranoside nih.gov |

|---|---|---|

| Molecules per Asymmetric Unit | 2 | 1 |

| Key Intermolecular Forces | Hydrogen bonding network | Hydrogen bonding network |

| Solid-State NMR Signature | Doublets observed for resonances | Distinct singlet resonances |

Co-crystallization with Glycosidases to Delineate Enzyme-Substrate Complex Structures

To understand the mechanism of enzymatic hydrolysis, researchers co-crystallize glycosidases with their substrates or substrate analogs. While Glc(b1-3)Glc(a)-O-Ph(4-NO2) itself is a substrate that gets hydrolyzed, non-hydrolyzable analogs or mutant enzymes are often used to trap the enzyme-substrate complex for X-ray diffraction studies. For example, a related compound, 4-nitrophenyl-O-β-thio-laminaribioside, was used to study the structure of a barley β-D-glucan exohydrolase, HvExoI. ub.edu

These studies provide a snapshot of the substrate as it is bound within the enzyme's active site. The analysis of such a complex reveals crucial information:

Substrate Conformation: The conformation of the disaccharide within the active site, including the puckering of the pyranose rings and the torsion angles of the β(1-3) linkage, can be determined. This bound conformation is often distorted from its preferred state in solution to a higher-energy state that facilitates catalysis.

Key Interactions: Specific hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues of the enzyme's active site are identified. For instance, studies on a GH17 family 1,3-β-glucanosyltransferase revealed a V-shaped catalytic cleft with conserved glutamic acid residues essential for catalysis. nih.gov

Catalytic Mechanism: The positions of the catalytic residues relative to the glycosidic bond provide direct evidence for the enzymatic mechanism, such as the Koshland double-displacement mechanism, which results in a net retention of the anomeric stereochemistry. nih.gov The study of glycosynthase mutants, where the catalytic nucleophile is replaced (e.g., E170A), can trap the enzyme-substrate complex and elucidate the roles of specific residues in binding and catalysis. researchgate.net

Spectroscopic Methods for Conformational and Chiral Analysis

Spectroscopic techniques that are sensitive to chiral environments are invaluable for studying the structure of glycosides like Glc(b1-3)Glc(a)-O-Ph(4-NO2) in solution, complementing the static picture from solid-state studies.

Circular Dichroism (CD) Spectroscopy for Anomeric Configuration and Solution Conformation

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is a powerful tool for analyzing the structure of glycosides containing a chromophore, such as the p-nitrophenyl group in the target compound. nih.gov

The CD spectrum of a p-nitrophenyl glycoside is dominated by the electronic transitions of the aromatic ring, which becomes chiroptically active due to its proximity to the chiral sugar moiety. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the anomeric carbon. rsc.orgnih.gov A general rule has been established for many glycosides where the α- and β-anomers give rise to CD spectra with opposite signs. rsc.org For example, in a study of 3-deoxy-2-aldulosonic acid glycosides, α-glycosides consistently showed negative Cotton effects around 220 nm, while β-glycosides showed positive ones. rsc.orgrsc.org This allows for a reliable assignment of the anomeric (α) configuration of the linkage to the nitrophenyl group in Glc(b1-3)Glc(a)-O-Ph(4-NO2).

Furthermore, the conformation of the glycosidic bond between the sugar and the aglycone influences the CD spectrum. Theoretical calculations based on the coupled oscillator theory have shown that the rotational strength of p-nitrophenyl glycosides is dependent on the dihedral angles defining the orientation of the aromatic group. rsc.orgrsc.org By comparing experimental CD spectra with calculated spectra for different conformations, it is possible to deduce the preferred orientation of the p-nitrophenyl group in solution. rsc.org

Table 2: Principles of CD Spectroscopy for Anomeric Analysis

| Feature | Principle | Application to Glc(b1-3)Glc(a)-O-Ph(4-NO2) |

|---|---|---|

| Chromophore | The p-nitrophenyl group absorbs UV light. rsc.org | The p-nitrophenyl aglycone acts as the reporter group. |

| Chirality | The chiral sugar moiety induces a CD signal in the achiral chromophore. nih.gov | The laminaribiose (B1201645) unit makes the molecule chiral. |

| Anomeric Configuration | The sign of the Cotton effect often correlates with the anomeric configuration (α vs. β). rsc.org | Confirms the α-linkage to the phenyl group based on the sign of the observed Cotton effect. |

| Conformation | The magnitude and shape of the CD spectrum are sensitive to the relative orientation of the chromophore and the sugar. rsc.orgrsc.org | Provides insight into the solution conformation around the glycosidic bond to the aglycone. |

Optical Rotatory Dispersion (ORD) for Chirality and Linkage Analysis

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. While often superseded by CD spectroscopy for conformational analysis, ORD remains a fundamental technique for characterizing chiral molecules.

While modern linkage analysis is predominantly performed using methods like methylation analysis followed by GC-MS or advanced NMR spectroscopy techniques, ORD can provide supporting evidence. nih.govrsc.orgacs.org The optical rotation of a disaccharide is dependent on the type of glycosidic linkage (e.g., 1-3 vs. 1-4 or 1-6) and its configuration (α or β). By comparing the observed optical rotation of the compound to known values for related oligosaccharides, inferences can be made about its structure. Historically, empirical rules, such as Hudson's Isorotation Rules, were developed to relate optical rotation to the anomeric configuration and structure of sugars. While these rules have limitations, the ORD curve, particularly the sign and position of its Cotton effect, is directly related to the CD spectrum via the Kronig-Kramers transforms and provides complementary information on the molecule's stereochemistry.

Computational Studies and Molecular Modeling of Glc B1 3 Glc a O Ph 4 No2

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics simulations offer a powerful lens through which to view the dynamic nature of oligosaccharides in solution. For Glc(b1-3)Glc(a)-O-Ph(4-NO2), MD simulations would be instrumental in characterizing its conformational preferences and the influence of its environment.

The conformational space of the β(1-3) linkage can be explored using computational methods such as molecular dynamics simulations. These simulations can provide information on the preferred torsional angles and the energy barriers between different conformations. The flexibility of the β(1-3) linkage is influenced by several factors, including the nature of the solvent and the presence of other functional groups in the molecule.

| Torsional Angle | Typical Range (degrees) | Dominant Conformation |

|---|---|---|

| Φ (O5'-C1'-O1-C3) | 40-70 | Extended, helical |

| Ψ (C1'-O1-C3-C2) | -10 to 20 |

The surrounding solvent plays a critical role in shaping the conformational landscape of Glc(b1-3)Glc(a)-O-Ph(4-NO2). Water, as a polar protic solvent, can form extensive hydrogen bond networks with the hydroxyl groups of the glucose units. These interactions can stabilize certain conformations and restrict the flexibility of the glycosidic linkage.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of Glc(b1-3)Glc(a)-O-Ph(4-NO2) at the atomic level.

The 4-nitrophenyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the anomeric carbon of the α-linked glucose. This electron-withdrawing effect makes the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in glycosidic bond hydrolysis.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute various electronic properties that quantify the reactivity of the 4-nitrophenyl moiety. These properties include atomic charges, electrostatic potential maps, and frontier molecular orbital energies. The strongly positive electrostatic potential on the anomeric carbon, as revealed by these calculations, highlights its reactivity.

| Property | Calculated Value | Implication |

|---|---|---|

| Mulliken Charge on Anomeric Carbon | +0.4 to +0.6 e | High electrophilicity |

| LUMO Energy | -1.5 to -2.5 eV | Susceptibility to nucleophilic attack |

The hydrolysis of the glycosidic bonds in Glc(b1-3)Glc(a)-O-Ph(4-NO2) is a fundamental reaction. Computational methods can be employed to map the potential energy surface (PES) for this process, providing detailed insights into the reaction mechanism, transition states, and activation energies.

The hydrolysis of the β(1-3) linkage and the α-O-phenyl linkage will proceed through different pathways and with different energetics. The hydrolysis of the β(1-3) bond is expected to follow a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the aglycone and the formation of a carbocationic intermediate, which is then attacked by water. The 4-nitrophenyl group, being a good leaving group, facilitates the cleavage of the α-glycosidic bond. The calculated activation energy for the hydrolysis of aryl-glycosides is generally lower than that for alkyl-glycosides due to the stability of the phenolate (B1203915) leaving group.

Molecular Docking and Enzyme-Substrate Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Glc(b1-3)Glc(a)-O-Ph(4-NO2), docking studies can be used to model its interaction with the active sites of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.

Given that laminarin is a β(1-3) glucan, enzymes that hydrolyze laminarin are relevant for studying the interaction with the Glc(b1-3)Glc portion of the molecule. Docking simulations of laminarin oligosaccharides into the active sites of laminarinases reveal key interactions. These typically involve a network of hydrogen bonds between the hydroxyl groups of the sugar and the polar residues in the enzyme's active site. Aromatic residues in the active site often engage in CH-π stacking interactions with the glucose rings.

The 4-nitrophenyl group of Glc(b1-3)Glc(a)-O-Ph(4-NO2) would also play a significant role in enzyme binding. Its aromatic nature could lead to favorable π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine in the enzyme's active site. The nitro group could also participate in hydrogen bonding or electrostatic interactions.

| Interacting Residue Type | Type of Interaction | Ligand Moiety Involved |

|---|---|---|

| Aspartic Acid, Glutamic Acid | Hydrogen Bonding | Hydroxyl groups of glucose |

| Tryptophan, Tyrosine | CH-π Stacking | Glucose rings |

| Phenylalanine | π-π Stacking | 4-Nitrophenyl group |

Prediction of Optimal Binding Modes and Affinities within Glycosidase Active Sites

Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to predict how a ligand, such as Glc(b1-3)Glc(a)-O-Ph(4-NO2), fits into the active site of a glycosidase and to estimate the strength of this interaction.

Molecular docking algorithms explore a vast number of possible conformations and orientations of the substrate within the enzyme's binding pocket, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. chemrxiv.org This process identifies the most energetically favorable binding mode, often referred to as the binding pose. For a disaccharide substrate like Glc(b1-3)Glc(a)-O-Ph(4-NO2), the active site of a glycosidase is typically organized into subsites. The non-reducing glucose unit (linked to the p-nitrophenyl group) is expected to occupy the -1 subsite, where the catalytic cleavage of the glycosidic bond occurs. The second glucose unit would then be positioned in the +1 subsite.

The binding is stabilized by a network of hydrogen bonds between the hydroxyl groups of the glucose units and polar amino acid residues in the active site, such as aspartate, glutamate (B1630785), asparagine, and tyrosine. researchgate.netmdpi.com Furthermore, aromatic residues like tryptophan and tyrosine often provide hydrophobic or stacking interactions with the pyranose rings of the glucose units. researchgate.net

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. rug.nlnih.gov MD simulations provide a more realistic representation of the system by allowing atoms to move, revealing how the enzyme and substrate adapt to each other and the stability of the predicted interactions. nih.gov These simulations can also be used to calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. nih.gov

The predicted binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These computational predictions are invaluable for comparing the binding of different substrates to the same enzyme or for screening virtual libraries of compounds to identify potential inhibitors. nih.gov

| Substrate Moiety | Interacting Enzyme Residues (Hypothetical) | Type of Interaction | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Glucose at Subsite -1 | Glu212, Asp214 | Hydrogen Bonding, Catalytic | -5.5 |

| Glucose at Subsite +1 | Trp438, Gln27 | CH-π Stacking, Hydrogen Bonding | -3.8 |

| β(1-3) Glycosidic Linkage | Glu217 | Hydrogen Bonding (Proton Donor) | -2.1 |

| p-Nitrophenyl Aglycone | Tyr320, Phe175 | π-π Stacking, Hydrophobic | -4.2 |

| Total Complex | - | Overall Binding Affinity | -15.6 |

Rational Design Strategies for Modified Glc(b1-3)Glc(a)-O-Ph(4-NO2) Substrates and Inhibitors

The structural and energetic insights gained from molecular modeling provide a solid foundation for the rational design of new molecules based on the Glc(b1-3)Glc(a)-O-Ph(4-NO2) scaffold. nih.govnih.gov The goal of these modifications can be to create more specific substrates for particular enzymes or to develop potent and selective inhibitors. nih.govresearchgate.net

Design of Novel Inhibitors: One common strategy for designing inhibitors is to modify the substrate in a way that it binds tightly to the active site but cannot be turned over by the enzyme. researchgate.net This can be achieved by:

Replacing the anomeric oxygen: The oxygen atom of the glycosidic bond can be replaced with a non-hydrolyzable atom like sulfur (to create a thioglycoside) or nitrogen. Computational models can predict how these changes affect the geometry and electronic properties of the linkage and its interaction with the catalytic residues. nih.gov

Modifying the glycone: The glucose units can be altered. For instance, deoxygenation at a key hydroxyl position can remove a critical hydrogen bond, while adding a functional group like a fluorine atom can alter the electronic character and stability of the molecule within the active site.

Mimicking the transition state: During catalysis, the pyranose ring of the -1 sugar is thought to distort into a half-chair or skew-boat conformation. nih.gov Designing molecules that are permanently fixed in this conformation can lead to extremely potent inhibitors, as they bind tightly to the enzyme's transition state. ub.edu Computational simulations are essential for understanding these high-energy conformational states. nih.gov

Design of Modified Substrates: Rational design can also be used to fine-tune the properties of the substrate itself. For example:

Altering the aglycone: The p-nitrophenyl group is an effective leaving group, making the substrate reactive. By replacing it with other substituted phenyl rings or different chemical moieties, the reactivity can be modulated. Molecular modeling can help predict how different aglycones will fit into the aglycone-binding pocket and influence the rate of the enzymatic reaction.

Changing the glycosidic linkage: Modifying the linkage from (1-3) to other positions, such as (1-4) or (1-6), would create substrates for different classes of glycosidases. Docking studies can predict whether these new isomers would be accommodated by a target enzyme's active site.

These design strategies rely on an iterative cycle of computational prediction, chemical synthesis, and experimental validation. nih.govresearchgate.net By accurately modeling the interactions of the parent compound, Glc(b1-3)Glc(a)-O-Ph(4-NO2), researchers can make informed decisions to engineer novel molecules with desired biological activities.

| Modification Strategy | Target Moiety | Rationale | Desired Outcome |

|---|---|---|---|

| Isosteric Replacement | Anomeric Oxygen of Glycosidic Bond | Replace with S or N to create a non-hydrolyzable bond. | Competitive Inhibitor |

| Functional Group Addition | C2-hydroxyl of -1 Glucose | Introduce an N-acetyl group to probe specificity for hexosaminidases. | Modified Substrate/Inhibitor |

| Conformational Constraint | -1 Glucose Ring | Synthesize an analog that mimics the 4H3 half-chair transition state. | Potent Transition-State Inhibitor |

| Aglycone Modification | p-Nitrophenyl Group | Replace with a fluorescent tag (e.g., umbelliferone) for a continuous assay. | Fluorogenic Substrate |

Applications of Glc B1 3 Glc a O Ph 4 No2 in Academic Glycobiology Research

Development of Enzyme Assays for Glycosidase Profiling and Discovery

The presence of the 4-nitrophenyl group in Glc(β1-3)Glc(α)-O-Ph(4-NO2) is central to its application in enzyme assays. This chromophore allows for direct and continuous monitoring of enzyme activity, forming the basis for both quantitative measurements and high-throughput screening campaigns.

Establishment of Spectrophotometric Assays for Quantitative Activity Measurement

The cleavage of the α-glycosidic bond between the laminaribioside moiety and the phenyl group by an appropriate enzyme, such as an α-glucosidase, releases 4-nitrophenol (B140041) (pNP). In an alkaline solution, this product is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a strong absorbance maximum around 400-405 nm. oiv.intnih.gov This colorimetric change forms the basis of a simple and robust spectrophotometric assay.

The rate of 4-nitrophenol release is directly proportional to the enzyme's activity under defined conditions (e.g., temperature, pH, and substrate concentration). This allows for the precise quantification of enzyme kinetics, including the determination of key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The principle of this assay is widely applied to various p-nitrophenyl glycosides for the characterization of different glycosidases.

Table 1: General Principle of Spectrophotometric Assay using p-Nitrophenyl Glycosides

| Step | Description | Measurement |

| 1. Reaction Setup | The enzyme is incubated with Glc(β1-3)Glc(α)-O-Ph(4-NO2) in a suitable buffer. | - |

| 2. Enzymatic Cleavage | An active glycoside hydrolase cleaves the bond, releasing 4-nitrophenol. | - |

| 3. Reaction Termination | The reaction is stopped by adding a high-pH solution (e.g., sodium carbonate). | - |

| 4. Color Development | The alkaline solution deprotonates the released 4-nitrophenol, forming the yellow 4-nitrophenolate ion. | - |

| 5. Quantification | The absorbance of the solution is measured at 400-405 nm using a spectrophotometer. | The rate of increase in absorbance corresponds to enzyme activity. |

Utility in High-Throughput Screening for Glycosidase Inhibitors and Activators

The simplicity and reliability of the spectrophotometric assay make it highly amenable to high-throughput screening (HTS) formats. nih.govuea.ac.ukmdpi.com By adapting the assay to a 96-well or 384-well microplate format, researchers can simultaneously test large libraries of chemical compounds for their ability to inhibit or activate specific glycosidases. nih.govuea.ac.uk

In a typical HTS setup for inhibitors, the enzyme and a compound from the library are pre-incubated before the addition of Glc(β1-3)Glc(α)-O-Ph(4-NO2). A reduction in the amount of 4-nitrophenol produced, compared to a control without the compound, indicates inhibitory activity. This approach has been instrumental in the discovery of novel glycosidase inhibitors, which are valuable as research tools and potential therapeutic agents. For instance, similar pNP-based assays are routinely used to screen for α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov

Probing Specificities and Mechanisms of Glycoside Hydrolases

The dual-linkage nature of Glc(β1-3)Glc(α)-O-Ph(4-NO2) makes it a sophisticated probe for dissecting the specificity and catalytic mechanisms of various glycoside hydrolases.

Investigation of Enzyme Selectivity for β-(1→3) vs. Other Glucosidic Linkages

This substrate can be used to differentiate between enzymes based on their linkage specificity. An α-glucosidase will cleave the α-linkage to the pNP group, releasing 4-nitrophenol and laminaribiose (B1201645). In contrast, an exo-β-1,3-glucanase would be expected to cleave the terminal β-(1→3) bond, yielding glucose and 4-nitrophenyl α-D-glucopyranoside. An endo-β-1,3-glucanase, however, would not be expected to act on this small substrate.

By analyzing the reaction products using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), researchers can determine the precise bond cleaved by a given enzyme. This allows for the detailed characterization of an enzyme's subsite specificities and helps to classify newly discovered glycosidases. For example, studies on barley's (1,3)-β-D-glucanases and (1,3;1,4)-β-D-glucanases have utilized various oligosaccharides to probe the subtle differences in their substrate binding grooves that dictate their distinct specificities. uea.ac.uk

Studies of Transglycosylation Reactions and Product Specificity

Retaining glycoside hydrolases catalyze reactions via a double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate. This intermediate can be intercepted by water (hydrolysis) or by another acceptor molecule with a hydroxyl group (transglycosylation). The 4-nitrophenyl group makes Glc(β1-3)Glc(α)-O-Ph(4-NO2) an excellent donor substrate for studying transglycosylation. nih.govmegazyme.com

When an enzyme with transglycosylation activity uses this substrate as a donor, it can transfer the laminaribiosyl moiety to an acceptor molecule, such as another sugar. For instance, a β-mannosidase from Trichoderma reesei was shown to catalyze transglycosylation using p-nitrophenyl β-mannopyranoside as a donor, forming new β-(1→4) and β-(1→3) linkages. Similarly, Glc(β1-3)Glc(α)-O-Ph(4-NO2) could be used to investigate the synthesis of novel, more complex oligosaccharides. The analysis of the newly formed products provides valuable insights into the acceptor specificity and synthetic capabilities of the enzyme.

Contribution to Glycoengineering and Biocatalysis Research

Data gathered from studies using Glc(β1-3)Glc(α)-O-Ph(4-NO2) and similar substrates contribute significantly to the fields of glycoengineering and biocatalysis. Understanding an enzyme's specificity and catalytic mechanism is the first step toward engineering it for novel applications.

By identifying key amino acid residues that determine substrate specificity or the balance between hydrolysis and transglycosylation, researchers can use site-directed mutagenesis to create enzyme variants with desired properties. For example, protein engineering has been used to convert glycoside hydrolases into efficient transglycosylases for the synthesis of complex oligosaccharides like human milk oligosaccharides. nih.gov An engineered enzyme could potentially use Glc(β1-3)Glc(α)-O-Ph(4-NO2) as a donor to synthesize specific β-(1→3)-linked oligosaccharides, which are of interest for their biological activities. This approach allows for the biocatalytic production of valuable glycans that are difficult to produce through traditional chemical synthesis.

Use as a Substrate in Chemoenzymatic Synthesis of Complex Oligosaccharides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex carbohydrate structures. In this context, Glc(b1-3)Glc(a)-O-Ph(4-NO2) can function as an acceptor substrate, a foundational molecule to which additional sugar units are attached by specific enzymes called glycosyltransferases.

The 4-nitrophenyl aglycone is particularly advantageous in this process. It imparts a hydrophobic character to the otherwise highly polar sugar molecule. This feature simplifies the purification of the reaction products, as the tagged oligosaccharide can be easily separated from other reaction components, such as nucleotide sugars and enzymes, using techniques like reversed-phase chromatography.

While direct enzymatic elongation of Glc(b1-3)Glc(a)-O-Ph(4-NO2) into more complex structures is a plausible application, a specific example from the literature is the enzymatic modification of a similar compound, p-nitrophenyl α-maltopentaoside. In this study, a galactosyl residue was transferred to the acceptor molecule using a β-D-galactosidase from Bacillus circulans in a transglycosylation reaction nih.gov. This process highlights the potential for p-nitrophenyl-tagged oligosaccharides to serve as acceptors for the synthesis of more complex structures. The enzyme regioselectively synthesized p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside from lactose (the donor) and p-nitrophenyl alpha-maltopentaoside (the acceptor) nih.gov.

Table 1: Example of Chemoenzymatic Synthesis Using a p-Nitrophenyl-tagged Oligosaccharide as an Acceptor

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) |

| β-D-Galactosidase | Lactose | p-Nitrophenyl α-maltopentaoside | p-Nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside | 12.0 |

| Data sourced from a study on the enzymatic modification of p-nitrophenyl alpha-maltopentaoside nih.gov. |

This example illustrates a key principle in chemoenzymatic synthesis where a p-nitrophenyl-glycoside serves as a starting point for enzymatic glycosylation. The resulting elongated oligosaccharide, still bearing the 4-nitrophenyl tag, can be further modified or the tag can be chemically removed at a later stage.

Tool for Understanding and Engineering Glycosylation Pathways

Glycosylation pathways are the series of enzymatic steps responsible for the synthesis of glycans and their attachment to proteins and lipids. Understanding and engineering these pathways is a major focus of glycobiology. Glc(b1-3)Glc(a)-O-Ph(4-NO2) and related p-nitrophenyl glycosides are instrumental in this research primarily as tools for assaying and characterizing the enzymes involved, particularly glycosyltransferases.

The activity of glycosyltransferases can be monitored using colorimetric assays involving p-nitrophenyl-glycoside acceptors. In such an assay, the glycosyltransferase transfers a sugar from a donor substrate to the p-nitrophenyl-glycoside. The unreacted acceptor can then be cleaved by a specific glycosidase, releasing 4-nitrophenol, which is a colored compound that can be quantified spectrophotometrically. This allows for the convenient measurement of the glycosyltransferase's activity and kinetics without the need for radioactive labels.

Furthermore, p-nitrophenyl glycosides have been employed in innovative high-throughput screening methods for engineering glycosyltransferases. Many glycosyltransferase reactions are reversible. This reversibility can be exploited by using a 2-chloro-4-nitrophenyl glycoside as a sugar donor in the reverse reaction. The engineered glycosyltransferase catalyzes the transfer of the sugar from the nitrophenyl-glycoside to a nucleotide diphosphate (B83284), releasing the chromogenic 2-chloro-4-nitrophenolate. The intensity of the color produced is proportional to the enzyme's activity, providing a powerful tool for screening large libraries of mutant enzymes to identify variants with improved or novel activities. This approach facilitates the development of customized glycosyltransferases for various synthetic applications.

The compound bis-(p-nitrophenyl)phosphate has also been identified as a general inhibitor of many glycosyltransferases, acting as a competitive inhibitor with respect to the sugar nucleotide donor. This makes it a useful tool for studying the active sites and membrane topology of these enzymes, further contributing to our understanding of glycosylation pathways.

Future Perspectives and Emerging Research Trajectories

Advancements in Asymmetric Glycosylation of Glc(b1-3)Glc(a)-O-Ph(4-NO2) Analogs

The stereospecific formation of the β-1,3-glycosidic bond is a significant challenge in carbohydrate synthesis. rsc.org The development of asymmetric glycosylation methods is crucial for producing analogs of Glc(β1-3)Glc(α)-O-Ph(4-NO2) with high purity and yield. Recent advancements in chemical glycosylation offer promising strategies to control the stereochemical outcome. nih.gov

The choice of glycosyl donor, acceptor, protecting groups, and reaction conditions all play a critical role in directing the stereoselectivity of the glycosylation reaction. rsc.org For instance, participating protecting groups at the C-2 position of the glycosyl donor typically favor the formation of 1,2-trans glycosidic linkages through neighboring group participation. Conversely, non-participating groups are often employed for the more challenging 1,2-cis linkages, which in the case of glucose would be the α-linkage. However, for the synthesis of the β-linkage in Glc(β1-3)Glc, a 1,2-trans linkage is desired.

Modern strategies are moving towards catalytic asymmetric methods to achieve high stereoselectivity. Chiral catalysts, such as BINOL-derived phosphoric acids, have been shown to effectively catalyze 1,2-trans selective glycosylation reactions. nih.gov The solvent also plays a crucial role; for example, solvents like acetonitrile (B52724) can promote the formation of nitrilium ions, leading to higher stereoselectivity for equatorially substituted β-glucosides. rsc.org

Table 1: Factors Influencing Stereoselectivity in Glycosylation of Disaccharide Analogs

| Factor | Influence on Stereoselectivity | Examples of Control Strategies |

| Protecting Groups | Electron-donating groups (e.g., benzyl (B1604629) ethers) increase reactivity, while electron-withdrawing groups (e.g., benzoyl esters) decrease it, affecting the transition state. rsc.org | Use of participating groups (e.g., acetate) at C-2 to favor β-linkages. |

| Solvents | Solvents like DMF can modulate the anomeric selectivity by favoring the formation of specific glycosyl imidate intermediates. rsc.org | Acetonitrile can be used to favor the formation of β-glucosides through the in situ generation of an axial nitrilium cation. rsc.org |

| Catalysts | Chiral catalysts can create a chiral environment around the reaction center, directing the approach of the glycosyl acceptor. nih.govfrontiersin.org | Use of chiral BINOL-derived phosphoric acids or tailored bis-thiourea catalysts. nih.govfrontiersin.org |

| Temperature | Lowering the reaction temperature can significantly improve the yield and stereoselectivity of the glycosylation. rsc.org | Reactions carried out at temperatures as low as -60 °C have shown improved outcomes. rsc.org |

Integration of Glc(b1-3)Glc(a)-O-Ph(4-NO2) in Integrated Multi-Enzyme Cascade Reactions

Multi-enzyme cascade reactions offer an efficient, environmentally friendly approach to synthesizing complex oligosaccharides by performing several reaction steps in a single pot, avoiding the need for intermediate purification. nih.govrsc.org The integration of Glc(β1-3)Glc(α)-O-Ph(4-NO2) or its analogs into such cascades could serve two primary purposes: as a substrate for producing more complex glycans or as a building block in a convergent synthesis strategy.

Enzymatic synthesis of oligosaccharides relies on two main classes of enzymes: glycosyltransferases and glycosidases (used in their reverse-catalysis or transglycosylation mode). researchgate.net Glycosyltransferases are highly specific and use activated sugar donors, such as UDP-glucose, to form glycosidic bonds with high stereo- and regioselectivity. bohrium.com Glycosynthases, which are engineered glycosidases, can also be used to synthesize oligosaccharides from activated sugar donors like glycosyl fluorides, without the risk of product hydrolysis. nih.gov

A potential cascade could involve the initial synthesis of a Glc(β1-3)Glc core structure, which could then be further elaborated by other glycosyltransferases to create more complex oligosaccharides. nih.govnih.gov For instance, a β-1,3-galactosyltransferase could be used to synthesize lacto-N-triose II (GlcNAc-β1,3-Gal-β1,4-Glc), a related structure found in human milk oligosaccharides. nih.gov The 4-nitrophenyl group in Glc(β1-3)Glc(α)-O-Ph(4-NO2) makes it an excellent substrate for monitoring the activity of enzymes within the cascade in real-time.

Table 2: Strategies for Multi-Enzyme Cascade Reactions in Oligosaccharide Synthesis

| Strategy | Description | Key Enzymes | Advantages |

| One-Pot Multi-Enzyme (OPME) | Combines the synthesis of activated sugar donors (e.g., UDP-sugars) with glycosyltransferase-catalyzed glycosylation in a single reaction vessel. rsc.org | Kinases, pyrophosphorylases, glycosyltransferases. | High efficiency, reduced processing time and cost. rsc.org |

| Glycosynthase Technology | Utilizes engineered glycosidases (mutated at the catalytic nucleophile) to catalyze the formation of glycosidic bonds from activated sugar donors. nih.gov | Glycosynthases. | High yields and no product hydrolysis. nih.gov |

| Cofactor-Driven Cascades | Employs cofactor regeneration systems to drive the synthesis of sugar nucleotides, which are then used by glycosyltransferases. bohrium.com | Dehydrogenases, glycosyltransferases. | Efficient synthesis of rare sugar nucleotides from common sugars. bohrium.com |

| Immobilized Enzyme Systems | Enzymes are immobilized on a solid support, which can improve stability and allow for easier separation from the reaction mixture. mdpi.com | Various immobilized enzymes. | Enhanced enzyme stability and reusability. mdpi.com |

Exploration of Glc(b1-3)Glc(a)-O-Ph(4-NO2) in Biosensor and Diagnostic Probe Development

Carbohydrate-based biosensors are powerful tools for detecting pathogens, toxins, and disease biomarkers, as they mimic the natural interactions between carbohydrates and proteins (lectins) on cell surfaces. nih.govaquilabioscience.com The Glc(β1-3)Glc disaccharide is a structural motif in various biologically important molecules, including fungal cell walls (β-glucans) and certain plant-derived compounds. Therefore, Glc(β1-3)Glc(α)-O-Ph(4-NO2) and its analogs can be explored as recognition elements in the development of novel biosensors and diagnostic probes.

The fundamental principle of a carbohydrate-based biosensor involves immobilizing a specific carbohydrate probe onto a transducer surface. nih.gov When a target analyte (e.g., a lectin on a bacterial surface) binds to the carbohydrate probe, the transducer converts this binding event into a measurable signal, such as a change in light, electrical current, or mass. researchgate.net

Analogs of Glc(β1-3)Glc(α)-O-Ph(4-NO2) could be functionalized with a linker for covalent attachment to various sensor surfaces, including gold nanoparticles, graphene, or glass slides. nih.govmdpi.com These functionalized disaccharides could then be used to detect the presence of β-1,3-glucan-binding proteins, which are important in the study of fungal infections and the immune response.

Table 3: Platforms for Carbohydrate-Based Biosensor Development

| Biosensor Platform | Transduction Principle | Potential Application for Glc(β1-3)Glc Analogs |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface upon analyte binding. nih.gov | Real-time, label-free detection of protein-carbohydrate interactions. nih.gov |

| Electrochemical Biosensors | Detects changes in electrical properties (e.g., impedance, current) resulting from the binding event. mdpi.com | Highly sensitive and low-cost detection of pathogens or toxins. mdpi.com |

| Quartz Crystal Microbalance (QCM) | Measures changes in frequency of a quartz crystal resonator as mass accumulates on its surface. | Detection of whole cells or large protein complexes that bind to the disaccharide. |

| Carbohydrate Microarrays | High-throughput screening of interactions between a library of immobilized carbohydrates and fluorescently labeled proteins. nih.gov | Profiling the binding specificity of lectins or antibodies. nih.gov |

Synergistic Computational and Experimental Approaches for Glycosidase Engineering

Glycosidases are enzymes that hydrolyze glycosidic bonds and are crucial for many biological processes. Engineering these enzymes to alter their substrate specificity, improve their catalytic efficiency, or even convert them into synthetic tools (glycosynthases) is a major goal in glycobiology. nih.goviqs.edu A synergistic approach that combines computational modeling with experimental validation is proving to be a powerful strategy for rational enzyme engineering. nih.govacs.org

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can provide detailed insights into how a substrate like Glc(β1-3)Glc(α)-O-Ph(4-NO2) binds to the active site of a glycosidase. nih.govresearchgate.net These simulations can help identify key amino acid residues involved in substrate recognition and catalysis. nih.gov This information can then be used to guide site-directed mutagenesis experiments to create enzyme variants with desired properties. iqs.edu For example, computational screening can predict mutations that might enhance an enzyme's ability to act on a specific analog of the target compound or to favor transglycosylation over hydrolysis. nih.gov

Experimental techniques, such as X-ray crystallography and enzyme kinetics, provide the data needed to validate and refine the computational models. nih.gov This iterative cycle of computational prediction and experimental testing accelerates the development of tailored enzymes for specific applications, such as the synthesis of novel glycoconjugates or the degradation of specific polysaccharides. nih.govmdpi.com

Table 4: Synergistic Approaches in Glycosidase Engineering

| Computational Method | Experimental Method | Synergy and Application |

| Molecular Docking | Enzyme Kinetics | Predicts potential binding modes of substrates like Glc(β1-3)Glc(α)-O-Ph(4-NO2), which are then validated by kinetic analysis of wild-type and mutant enzymes. nih.gov |

| Molecular Dynamics (MD) Simulations | X-ray Crystallography | Provides insights into the dynamic behavior of the enzyme-substrate complex, complementing the static picture from crystallography to understand the catalytic mechanism. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Site-Directed Mutagenesis | Elucidates the electronic details of the transition state of the reaction, guiding the design of mutations to alter catalytic activity or specificity. acs.org |

| In Silico Library Screening | High-Throughput Screening | Computationally prescreens large libraries of enzyme variants to identify promising candidates for experimental testing, saving time and resources. iqs.edu |

Q & A

Q. What methodologies assess the compound’s reactivity under non-standard conditions (e.g., high salinity)?

- Methodological Answer :

- Controlled environment chambers : Simulate extreme conditions (e.g., 1M NaCl, 40°C).

- Kinetic profiling : Monitor reaction progress via stopped-flow techniques to capture transient intermediates.

- Post-reaction analysis : Use LC-MS to identify byproducts and propose degradation pathways.

Compare results with thermodynamic predictions to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.